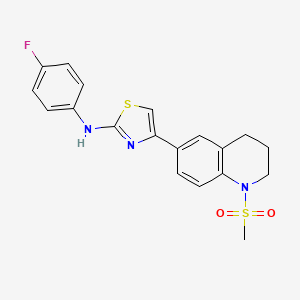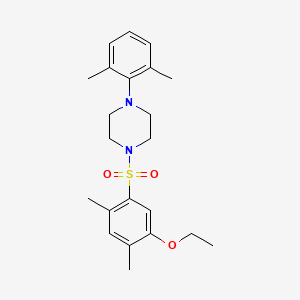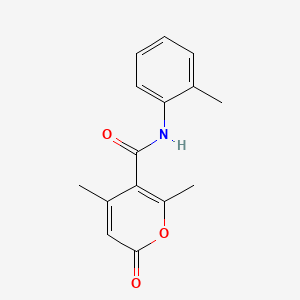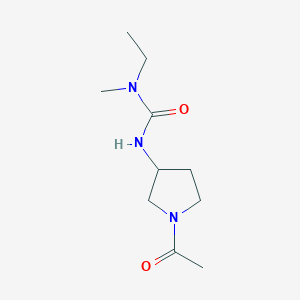
N-(1-benzyl-4-piperidyl)-2-tetrahydro-2H-pyran-4-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-4-piperidyl)-2-tetrahydro-2H-pyran-4-ylpropanamide, also known as TAPP, is a chemical compound that has been of interest to the scientific community due to its potential applications in medical research. TAPP is a synthetic compound that was first synthesized in the early 2000s and has since been studied for its potential use as a pharmacological tool in various applications.
作用機序
N-(1-benzyl-4-piperidyl)-2-tetrahydro-2H-pyran-4-ylpropanamide acts as an agonist of the mu opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, reward, and addiction. When this compound binds to the mu opioid receptor, it activates a signaling pathway that results in the release of endogenous opioids, such as endorphins, which can produce analgesic and euphoric effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, sedation, and respiratory depression. This compound has also been shown to produce dose-dependent effects on locomotor activity and body temperature.
実験室実験の利点と制限
N-(1-benzyl-4-piperidyl)-2-tetrahydro-2H-pyran-4-ylpropanamide has several advantages as a pharmacological tool for laboratory experiments. It is a potent and selective agonist of the mu opioid receptor, which makes it useful for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations as well. It has been shown to produce respiratory depression at high doses, which can be a concern in animal studies. Additionally, this compound has a relatively short half-life, which can make it difficult to use in certain experimental designs.
将来の方向性
There are several potential future directions for research on N-(1-benzyl-4-piperidyl)-2-tetrahydro-2H-pyran-4-ylpropanamide. One area of interest is the development of new analogs of this compound that have improved pharmacokinetic properties, such as longer half-lives and reduced respiratory depression. Another area of interest is the study of the effects of this compound on other opioid receptors, such as the delta and kappa opioid receptors. Finally, this compound could be studied for its potential use in the treatment of various neurological disorders, such as chronic pain, addiction, and depression.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been studied for its potential use as a pharmacological tool in various applications. This compound acts as a potent and selective agonist of the mu opioid receptor and has been shown to produce a range of biochemical and physiological effects in animal models. While this compound has some limitations, it has several advantages as a pharmacological tool for laboratory experiments. There are several potential future directions for research on this compound, including the development of new analogs and the study of its effects on other opioid receptors.
合成法
The synthesis of N-(1-benzyl-4-piperidyl)-2-tetrahydro-2H-pyran-4-ylpropanamide involves a series of chemical reactions that result in the formation of the final compound. The process typically involves the reaction of piperidine with benzyl bromide to form the benzyl-piperidine intermediate, which is then reacted with tetrahydro-2H-pyran-4-ylpropanamide to form this compound. The process is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
N-(1-benzyl-4-piperidyl)-2-tetrahydro-2H-pyran-4-ylpropanamide has been studied for its potential use as a pharmacological tool in various applications. One of the most promising applications of this compound is in the study of opioid receptors. This compound has been shown to be a potent and selective agonist of the mu opioid receptor, which is the primary target for many opioid drugs. This compound has also been studied for its potential use in the treatment of pain, addiction, and other neurological disorders.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(oxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16(18-9-13-24-14-10-18)20(23)21-19-7-11-22(12-8-19)15-17-5-3-2-4-6-17/h2-6,16,18-19H,7-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQYUCCRVIDBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7644032.png)
![N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7644040.png)





![1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B7644083.png)
![6-{[1-(3,4-difluorobenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644094.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7644105.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-tetrahydro-1H-pyrrol-3-ylpiperidine](/img/structure/B7644112.png)
![6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644131.png)
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7644132.png)